N-[4-(aminocarbonyl)phenyl]-1-benzoyl-4-piperidinecarboxamide
Overview
Description
N-[4-(aminocarbonyl)phenyl]-1-benzoyl-4-piperidinecarboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a piperidine ring, a benzoyl group, and an aminocarbonyl-substituted phenyl group, making it a versatile molecule for research and industrial applications.
Mechanism of Action
Target of Action
The primary target of 1-Benzoyl-N-(4-Carbamoylphenyl)Piperidine-4-Carboxamide is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby terminating the signal transmission.
Mode of Action
This compound acts as an inhibitor of AChE . By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft. This results in prolonged signal transmission at cholinergic synapses .
Biochemical Pathways
The inhibition of AChE affects the cholinergic neurotransmission pathway . Under normal circumstances, acetylcholine released into the synaptic cleft is rapidly broken down by AChE, terminating the signal. When AChE is inhibited, acetylcholine persists in the synaptic cleft, leading to continuous stimulation of the postsynaptic neuron .
Pharmacokinetics
Based on its structural similarity to other piperidine derivatives, it is likely to have good bioavailability and to be metabolized by the liver . The compound’s ADME properties would need to be further investigated for a more accurate understanding.
Result of Action
The result of the compound’s action is an increase in acetylcholine levels in the synaptic cleft, leading to enhanced cholinergic neurotransmission . This can have various effects depending on the specific location within the nervous system. For example, in the cerebral cortex and hippocampus, it could potentially lead to improvements in memory and cognition .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could potentially affect the compound’s structure and therefore its ability to inhibit AChE. Additionally, the presence of other substances could lead to competitive or non-competitive inhibition, affecting the compound’s efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(aminocarbonyl)phenyl]-1-benzoyl-4-piperidinecarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzoic acid with benzoyl chloride to form 4-benzoylaminobenzoic acid. This intermediate is then reacted with piperidine-4-carboxylic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[4-(aminocarbonyl)phenyl]-1-benzoyl-4-piperidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
N-[4-(aminocarbonyl)phenyl]-1-benzoyl-4-piperidinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- N-(4-carbamoylphenyl)-4-nitrobenzamide
- N-(4-aminocarbonylphenyl)-1-benzofuran-2-carboxamide
Uniqueness
N-[4-(aminocarbonyl)phenyl]-1-benzoyl-4-piperidinecarboxamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a piperidine ring with benzoyl and aminocarbonyl groups makes it particularly versatile compared to similar compounds .
Properties
IUPAC Name |
1-benzoyl-N-(4-carbamoylphenyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c21-18(24)14-6-8-17(9-7-14)22-19(25)15-10-12-23(13-11-15)20(26)16-4-2-1-3-5-16/h1-9,15H,10-13H2,(H2,21,24)(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRUNCDSVAUCHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)C(=O)N)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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